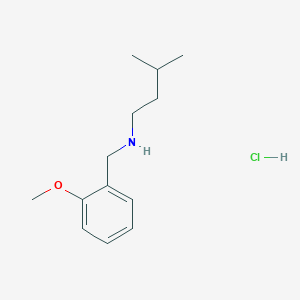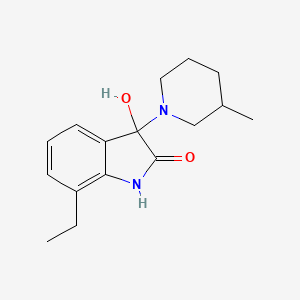
7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one, also known as EMHP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one's mechanism of action is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one can inhibit the activity of COX-2, an enzyme involved in inflammation, and can also inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one has been shown to have antioxidant activity, which could make it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high yield and purity, which makes it suitable for large-scale production. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for research on 7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one. One area of research could focus on optimizing its synthesis method to improve yield and purity. Another area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective therapeutic applications. Additionally, future research could explore the potential of 7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Applications De Recherche Scientifique
7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. 7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Another area of research has focused on 7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one's potential as an anti-cancer agent. Studies have shown that 7-ethyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
7-ethyl-3-hydroxy-3-(3-methylpiperidin-1-yl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-12-7-4-8-13-14(12)17-15(19)16(13,20)18-9-5-6-11(2)10-18/h4,7-8,11,20H,3,5-6,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOCVNPGPDQAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(C(=O)N2)(N3CCCC(C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4445901.png)
![2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4445903.png)

![7-[2-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4445912.png)
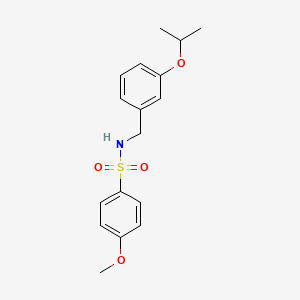
![2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445927.png)
![N,N-dimethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4445933.png)
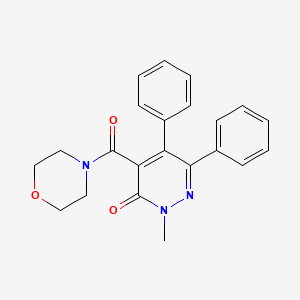
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445940.png)
![7-(2-methylphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4445956.png)
![N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4445961.png)
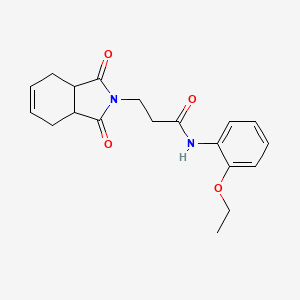
![N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445986.png)
